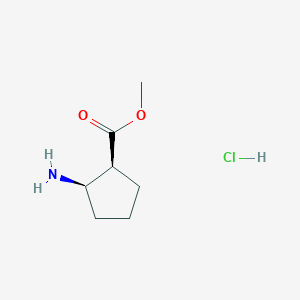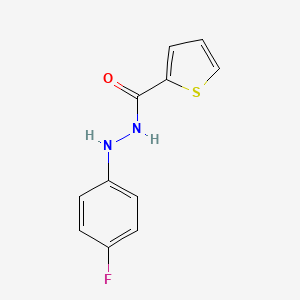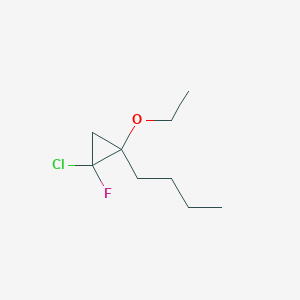
methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone.
Amination: Cyclopentanone undergoes reductive amination with methylamine to form methyl 2-aminocyclopentanone.
Esterification: The resulting amine is then esterified using methanol and hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Amination: Cyclopentanone is continuously fed into a reactor with methylamine and a reducing agent.
Continuous Esterification: The intermediate is then esterified in a continuous flow reactor with methanol and hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its amino and ester functional groups.
Pathways Involved: It may modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-2-Aminocyclopentanecarboxylic acid hydrochloride: Similar structure but lacks the ester group.
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate hydrochloride: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
methyl (1S,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 |
Clé InChI |
KXQFCNYQRWIKML-RIHPBJNCSA-N |
SMILES isomérique |
COC(=O)[C@H]1CCC[C@H]1N.Cl |
SMILES canonique |
COC(=O)C1CCCC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8582800.png)
![Ethyl 1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B8582808.png)
![tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate](/img/structure/B8582811.png)







![7-Chloro-2-(3,5-dimethylisoxazol-4-yl)furo[3,2-b]pyridine](/img/structure/B8582872.png)


